molecular formula C14H17N5O3 B2496555 1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 2034248-51-4

1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B2496555
CAS No.: 2034248-51-4
M. Wt: 303.322
InChI Key: HWKBMWBFQJGGDU-UHFFFAOYSA-N
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Description

1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine and pyrazole intermediates, followed by their coupling through appropriate linkers.

  • Step 1: Synthesis of 6-methoxypyridazine

    • Reactants: Methoxyamine, pyridazine derivative
    • Conditions: Acidic or basic medium, elevated temperature
  • Step 2: Synthesis of 1H-pyrazole

    • Reactants: Hydrazine, 1,3-diketone
    • Conditions: Reflux, solvent (e.g., ethanol)
  • Step 3: Coupling Reaction

    • Reactants: 6-methoxypyridazine, 1H-pyrazole, pyrrolidine
    • Conditions: Catalysts (e.g., palladium), inert atmosphere (e.g., nitrogen)

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy group to a hydroxyl or carbonyl group.

    Reduction: Reduction of pyridazine or pyrazole rings.

    Substitution: Nucleophilic or electrophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
  • 1-(3-((6-Chloropyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Uniqueness

1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is unique due to the presence of the methoxy group on the pyridazine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-21-12-3-4-13(17-16-12)22-11-5-8-18(9-11)14(20)10-19-7-2-6-15-19/h2-4,6-7,11H,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKBMWBFQJGGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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